BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to N-(3-oxobutan-2-
yl)acetamide (C6H11NO2)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-oxobutan-2-yl)acetamide, a
small molecule with the chemical formula C6H11NO2. While this specific compound is not
extensively documented in peer-reviewed literature under this name, its structure corresponds
to the well-defined chemical entity N-(1-methyl-2-oxopropyl)acetamide, also known as 3-
acetamido-2-butanone. This document elucidates its chemical and physical properties,
provides a detailed experimental protocol for its synthesis, and discusses methods for its
analysis. Furthermore, this guide explores the potential biological activities of this compound by
examining structurally related -keto amides and N-acyl-a-amino ketones, which have shown
promise as antimicrobial and proteasome-inhibiting agents. All quantitative data are presented
in structured tables, and key processes are visualized through diagrams to facilitate
understanding and further research.

Introduction and Identification

N-(3-oxobutan-2-yl)acetamide is a systematic name for an organic compound that contains
both an acetamide and a ketone functional group. The chemical formula is C6H11NO2. The
most common synonym for this compound is N-(1-methyl-2-oxopropyl)acetamide, and it is also
referred to as 3-acetamido-2-butanone.

PubChem Compound ID: 97923[1] CAS Number: 6628-81-5[1]
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The structure of this molecule, characterized by a 3-keto amide moiety, suggests its potential
for interesting chemical reactivity and biological activity. This guide aims to consolidate the
available information and provide a foundational resource for researchers working with this and
related compounds.

Physicochemical Properties

The physicochemical properties of N-(1-methyl-2-oxopropyl)acetamide have been
computationally predicted and are summarized in the table below. These properties are
essential for understanding the compound's behavior in various experimental settings.

Property Value Source
Molecular Weight 129.16 g/mol PubChem[1]
Molecular Formula C6H11NO2 PubChem[1]
XLogP3 -0.3 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Exact Mass 129.078978594 Da PubChem[1]
Topological Polar Surface Area  46.2 A2 PubChem[1]
Heavy Atom Count 9 PubChem[1]
Complexity 131 PubChem[1]

Synthesis and Analysis
Experimental Protocol for Synthesis

A detailed method for the synthesis of 3-acetamido-2-butanone has been reported in Organic
Syntheses. The procedure involves the reaction of alanine with acetic anhydride in the
presence of pyridine.[2]
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Materials:

¢ Alanine (vacuum-dried): 35.1 g (0.39 mole)

e Pyridine (C.P. grade): 156.6 g (159 ml, 1.98 moles)

o Acetic anhydride (95% minimum assay): 239.9 g (224 ml, 2.35 moles)

Procedure:

A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable
reaction vessel equipped with a stirrer.

e The mixture is heated with stirring on a steam bath. The heating is continued for 6 hours
after the alanine has completely dissolved.

 After the reaction is complete, the excess pyridine and acetic anhydride, along with the
acetic acid byproduct, are removed under reduced pressure.

e The resulting residue is distilled through a 15-cm column packed with glass helices. The
crude product is collected at a boiling point of 110-125°C at 3 mm Hg.

» Redistillation of the crude product yields 41-45 g (81-88% vyield) of pure 3-acetamido-2-
butanone with a boiling point of 102-106°C at 2 mm Hg. The refractive index should be
nD25 1.4558-1.4561.[2]

Note: For efficient product recovery, heating the distillation column may be necessary.[2]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


http://orgsyn.org/demo.aspx?prep=cv4p0005
http://orgsyn.org/demo.aspx?prep=cv4p0005
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

Acetic Anhydride

Process Product

(" Mix and Heat Remove Excess Real istillati i istillati
- gents Crude Distillation Fractional Distillation ey ey .
I\(S’[eam Bath, 6h) (Reduced Pressure) (110-125°C @ 3 mmHg) (102-106°C @ 2 mmHg) [T (e En 2y el

Alanine

Click to download full resolution via product page

Synthesis workflow for N-(3-oxobutan-2-yl)acetamide.

Analytical Techniques

The characterization of N-(3-oxobutan-2-yl)acetamide and related compounds typically
involves a combination of spectroscopic methods:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are crucial for
confirming the molecular structure. The *H NMR spectrum would show characteristic peaks
for the methyl groups of the acetyl and acetamido moieties, as well as the methine proton.
The 3C NMR would show signals for the two carbonyl carbons (ketone and amide), in
addition to the aliphatic carbons.[1]

o Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS)
is @ common technique for the analysis of volatile compounds like this one.[1]

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
in the molecule. Characteristic absorption bands for the N-H bond, the amide C=0, and the
ketone C=0 would be expected.[1]
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Potential Biological Activities

While there is a lack of specific biological data for N-(3-oxobutan-2-yl)acetamide, the
structural motifs present in the molecule, namely the (3-keto amide functionality, are found in
compounds with known biological activities.

Antimicrobial Activity

B-Keto amides have been investigated for their antimicrobial properties. A study on a series of
chiral 3-keto amides demonstrated their efficacy against both Gram-positive and Gram-
negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for some of
these compounds are presented in the table below.

S. aureus B. subtilis . C. albicans
E. coli (MIC,
Compound (MIC, (MIC, (MIC, Source
Hg/mL)
pg/mL) pg/mL) pg/mL)
3d 125 125 >500 >500 [3]
3i >500 >500 125 >500 [3]
3c 250 250 250 250 [3]
3e 250 250 250 250 [3]
3f 250 250 250 250 [3]
39 250 250 250 250 [3]

These data suggest that compounds with a -keto amide scaffold can exhibit significant
antimicrobial activity, making N-(3-oxobutan-2-yl)acetamide a candidate for further
investigation in this area.

Proteasome Inhibition

Peptide a-ketoamides are a class of potent and reversible inhibitors of the proteasome, a key
cellular machinery for protein degradation. The a-ketoamide functional group acts as a
"warhead" that interacts with the catalytic threonine residue in the active sites of the
proteasome.[4] Inhibition of the proteasome is a validated therapeutic strategy in oncology.
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A series of pseudodipeptides and pseudotripeptides bearing a C-terminal a-ketoamide moiety
have been synthesized and evaluated as proteasome inhibitors. One such compound, a 1-
naphthyl derivative, exhibited potent and selective inhibition of the 35 subunit of the 20S
proteasome with an IC50 value in the nanomolar range.[4]

Compound B5 IC50 (nM) B1IC50 (uM) B2 IC50 (uM) Source

13c (1-naphthyl

- 60 >100 [4]
derivative)

Given that N-(3-oxobutan-2-yl)acetamide contains an a-ketoamide-like structure within a
small molecule, it could potentially interact with the proteasome, although likely with lower
affinity than larger peptide-based inhibitors.
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Hypothetical inhibition of the Ubiquitin-Proteasome Pathway.
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Conclusion

N-(3-oxobutan-2-yl)acetamide, also known as N-(1-methyl-2-oxopropyl)acetamide, is a
readily synthesizable small molecule containing a 3-keto amide moiety. While specific biological
data for this compound are scarce, its structural features suggest potential for antimicrobial and
proteasome-inhibiting activities. The experimental protocols and analytical methods described
in this guide provide a solid foundation for researchers to further investigate the chemical and
biological properties of this and related compounds. The presented data on analogous
structures should encourage the exploration of N-(3-oxobutan-2-yl)acetamide in drug
discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1294510?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

